molecular formula C6H7NO3S B12006539 methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate

methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate

Cat. No.: B12006539
M. Wt: 173.19 g/mol
InChI Key: YERBFSSSKXIGIJ-GORDUTHDSA-N
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Description

Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazolidine ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate can be synthesized through the reaction of a thiazolidine derivative with an appropriate esterifying agent. One common method involves the reaction of 4-oxo-1,3-thiazolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Mechanism of Action

The mechanism of action of methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl acetate and ethyl acetate, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)/b5-2+

InChI Key

YERBFSSSKXIGIJ-GORDUTHDSA-N

Isomeric SMILES

COC(=O)/C=C/1\NC(=O)CS1

Canonical SMILES

COC(=O)C=C1NC(=O)CS1

Origin of Product

United States

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